molecular formula C19H19N3O B5267176 N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide

N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide

Cat. No.: B5267176
M. Wt: 305.4 g/mol
InChI Key: ZTQPWCXGFGTKPK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide, also known as IMD-0354, is a synthetic organic compound that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of imidazoles and is a selective inhibitor of the nuclear factor kappa B (NF-κB) pathway, which is involved in regulating various cellular processes such as inflammation, immune response, and cell survival.

Mechanism of Action

The NF-κB pathway is a key regulator of various cellular processes such as inflammation, immune response, and cell survival. The pathway is activated in response to various stimuli such as cytokines, growth factors, and stress, and leads to the activation of various genes involved in these processes. N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide selectively inhibits the activation of the NF-κB pathway by targeting a specific protein complex called the IκB kinase (IKK) complex. The compound binds to a specific subunit of the IKK complex, thereby preventing its activation and subsequent activation of the NF-κB pathway.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that the compound inhibits the production of various pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α) in various cell types such as macrophages and dendritic cells. In vivo studies have shown that the compound has anti-inflammatory effects in various animal models of inflammation such as arthritis and colitis. The compound has also been shown to have anti-tumor effects in various cancer cell lines.

Advantages and Limitations for Lab Experiments

N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide has several advantages and limitations for lab experiments. The compound is highly selective for the NF-κB pathway and has been extensively studied in vitro and in vivo. The compound has been shown to have low toxicity and good pharmacokinetic properties in animal models. However, the compound is relatively unstable and has a short half-life, which can pose challenges for its use in certain experiments. The compound also has limited solubility in aqueous solutions, which can limit its use in certain assays.

Future Directions

N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide has several potential future directions for research. One area of research is the development of more stable and potent analogs of the compound. Another area of research is the investigation of the compound's therapeutic potential in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound's potential as a combination therapy with other drugs is also an area of interest. Finally, the compound's mechanism of action and its effects on various cellular processes are areas of ongoing research.

Synthesis Methods

The synthesis of N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide involves the condensation of 2-amino-5-chlorobenzophenone with 2,3-dimethylimidazole in the presence of a suitable catalyst. The resulting product is then subjected to further reactions to obtain the final compound. The synthesis of this compound has been optimized to achieve high yields and purity, and the compound has been characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

N-(1H-imidazol-2-ylmethyl)-N,2'-dimethylbiphenyl-3-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, autoimmune disorders, and inflammatory diseases. The compound has been shown to selectively inhibit the NF-κB pathway, which is known to be dysregulated in many diseases. By targeting this pathway, this compound has the potential to modulate various cellular processes and provide therapeutic benefits.

Properties

IUPAC Name

N-(1H-imidazol-2-ylmethyl)-N-methyl-3-(2-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O/c1-14-6-3-4-9-17(14)15-7-5-8-16(12-15)19(23)22(2)13-18-20-10-11-21-18/h3-12H,13H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTQPWCXGFGTKPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=CC(=CC=C2)C(=O)N(C)CC3=NC=CN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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